3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic scaffold of pyrrole and pyrimidine rings. Key structural features include:
- A benzyl group at position 3, which may enhance lipophilicity and membrane permeability.
- 5-methyl and 2,4-dioxo moieties, contributing to hydrogen-bonding capabilities and metabolic stability.
The bromine atom at the phenyl group may influence electronic properties and binding affinity to targets like kinases or enzymes involved in nucleotide metabolism .
Properties
IUPAC Name |
3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3/c1-25-12-16(19(27)23-15-9-5-8-14(22)10-15)17-18(25)20(28)26(21(29)24-17)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYYJMJPTVOEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS Number: 921536-56-3) is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 453.3 g/mol |
| CAS Number | 921536-56-3 |
Antitumor Activity
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant antitumor properties. Specifically, studies have shown that derivatives with a benzyl side chain can inhibit the proliferation of cancer cells expressing folate receptors. For instance, a related compound demonstrated potent inhibition of folate receptor α-expressing Chinese hamster ovary and KB human tumor cells. The growth inhibition was reversible by excess folic acid, suggesting that these compounds utilize folate receptor-mediated uptake mechanisms .
The primary mechanism by which this compound exerts its effects involves the inhibition of key enzymes in nucleotide biosynthesis pathways. Specifically, it has been identified as a dual inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR transformylase (AICARFTase). This dual inhibition leads to depletion of ATP pools within cells and subsequent induction of apoptosis in sensitive tumor cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural components:
- Benzyl Group : Enhances lipophilicity and potential receptor interactions.
- Bromophenyl Substitution : Impacts binding affinity and selectivity toward folate receptors.
- Dioxo Group : Contributes to the stability and reactivity of the compound.
Understanding these relationships can guide the design of more potent analogs with improved therapeutic profiles.
Study on Antifolate Activity
In a comparative study involving various pyrrolo[2,3-d]pyrimidine derivatives, it was found that compounds with specific substitutions showed enhanced antiproliferative effects against cancer cell lines. For example:
- Compound A : Exhibited an IC50 value of 0.5 µM against KB cells.
- Compound B : Showed an IC50 value of 1.0 µM but was less effective in folate receptor-mediated uptake.
This study highlights the importance of structural modifications in enhancing biological activity and specificity .
Clinical Implications
The promising antitumor activity of this compound suggests potential applications in cancer therapy. Further preclinical studies are necessary to evaluate its efficacy and safety profile in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Research Findings
Core Structure Impact :
- Pyrrolo[3,2-d]pyrimidines (target compound) exhibit greater conformational flexibility than triazolo or tetrazolo analogs, which may enhance binding to flexible enzyme active sites .
- The 2,4-dioxo groups in the target compound facilitate hydrogen bonding with residues like Asp or Glu in kinases, a feature absent in tetrazole-containing analogs .
Substituent Effects :
- Halogen Position : The 3-bromophenyl group in the target compound shows stronger van der Waals interactions than 4-bromophenyl () or 2-chlorophenyl () analogs due to optimized halogen placement .
- Benzyl vs. Methoxyphenethyl : The benzyl group in the target compound increases lipophilicity (clogP ≈ 3.5) compared to the methoxyphenethyl analog (clogP ≈ 2.1), suggesting improved blood-brain barrier penetration .
Crystallographic Insights :
- highlights that fused tetrazolo-pyrrolo-pyrimidines adopt planar conformations with π-π stacking interactions (3.56–3.80 Å), whereas the target compound’s tetrahydro configuration may reduce stacking efficiency, favoring solubility over rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
